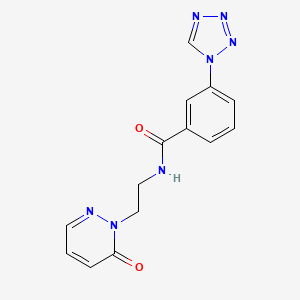![molecular formula C16H13NO4 B2914071 methyl 2,7-dimethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate CAS No. 338751-36-3](/img/structure/B2914071.png)
methyl 2,7-dimethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2,7-dimethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate” is a chemical compound. Its IUPAC name is 2,7-dimethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid . The compound has a molecular weight of 269.26 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H11NO4/c1-7-3-4-12-10 (5-7)13 (17)11-6-9 (15 (18)19)8 (2)16-14 (11)20-12/h3-6H,1-2H3, (H,18,19) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 269.26 . It’s recommended to store the compound at a temperature between 28 C .Aplicaciones Científicas De Investigación
Electrochemical Sensors for Detecting Paraquat
Electrochemical Sensors for Improved Detection of Paraquat in Food Samples A Review
- This review discusses the importance of detecting paraquat, a quaternary ammonium herbicide, due to its high toxicity and the environmental and ecological adverse impacts of its widespread use. Although not directly about the specified compound, the review highlights the role of advanced electrochemical methods and modified electrodes in detecting such chemicals in complex environments, which could be relevant to the research and development of sensors for related compounds (Laghrib et al., 2020).
Xylan Derivatives and Applications
Xylan Derivatives and Their Application Potential - Mini-Review of Own Results - This review covers the chemical modification of xylan into biopolymer ethers and esters, demonstrating the versatility of chemical modifications for generating compounds with specific properties. While focusing on xylan, the principles of chemical modification discussed could be applicable to the synthesis and application potential of various organic compounds, including the target compound of interest (Petzold-Welcke et al., 2014).
Advances in Hydroxycoumarin Chemistry
Overview of Recent Advances in 3-Hydroxycoumarin Chemistry as a Bioactive Heterocyclic Compound - This paper provides a comprehensive review of the synthesis, reactivity, and applications in different fields of biology of 3-hydroxycoumarin. It illustrates the significance of hydroxycoumarins in pharmaceuticals, perfumery, and agrochemical industries. Given the structural similarities, research on hydroxycoumarins could offer insights into the applications of methyl 2,7-dimethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate in various domains (Yoda, 2020).
Safety and Hazards
The safety information pictograms for this compound indicate GHS07, which represents exclamation mark pictograms. This suggests that the compound may cause less serious health effects or damage to the ozone layer . For more detailed safety and hazard information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) .
Propiedades
IUPAC Name |
methyl 2,7-dimethyl-5-oxochromeno[2,3-b]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c1-8-4-5-13-11(6-8)14(18)12-7-10(16(19)20-3)9(2)17-15(12)21-13/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQYFZSJTUOBTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=NC(=C(C=C3C2=O)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3-Cyano-4-methylphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2913988.png)
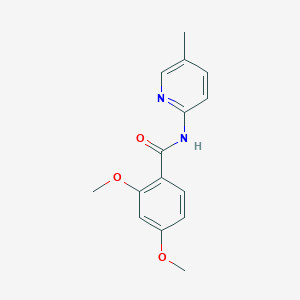
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-2-fluoroacetic acid](/img/structure/B2913992.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2913993.png)
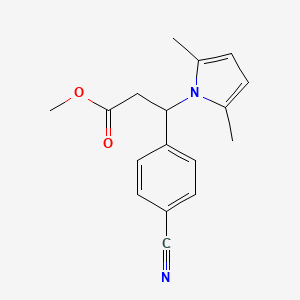
![N-[1-(5-chlorothiophen-2-yl)ethyl]-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2913995.png)
![N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-N'-(1-phenylethyl)ethanediamide](/img/structure/B2913997.png)
![ethyl 4-(1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-9-yl)benzoate](/img/structure/B2913998.png)
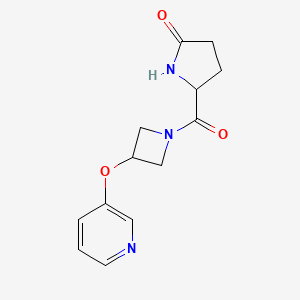
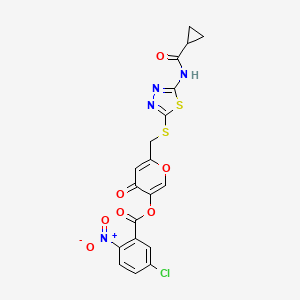
![5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl cyclopropanecarboxylate](/img/structure/B2914006.png)
![ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2914007.png)
![5,6-Dihydro-2H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3(8H)-one](/img/structure/B2914008.png)
